molecular formula C7H4F3NO3 B8240297 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate

4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate

Cat. No.: B8240297
M. Wt: 207.11 g/mol
InChI Key: AHTPZOGBKGQTHT-UHFFFAOYSA-N
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Description

4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is a heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group

Mechanism of Action

Biological Activity

The compound 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C7H4F3N1O2\text{C}_7\text{H}_4\text{F}_3\text{N}_1\text{O}_2

This compound features a pyridine ring substituted with a carboxyl group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including kinases, which are crucial in signaling pathways related to cancer and other diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some research suggests that it may modulate inflammatory pathways, providing insights into its use for inflammatory diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Kinase Inhibition

In another investigation, this compound was assessed for its ability to inhibit specific kinases involved in cancer progression. The findings revealed that it effectively inhibited the activity of protein kinases at low micromolar concentrations, demonstrating potential as a lead compound for cancer therapeutics .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial32 - 128
Sorafenib N-oxideKinase Inhibition50 - 100
Other Pyridine DerivativesVarying ActivitiesVaries

Properties

IUPAC Name

1-oxido-2-(trifluoromethyl)pyridin-1-ium-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(6(12)13)1-2-11(5)14/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTPZOGBKGQTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1C(=O)O)C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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